
5-(2-Oxo-2-phenylethyl)pyrazolidin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Oxo-2-phenylethyl)pyrazolidin-3-one is a heterocyclic compound that belongs to the class of pyrazolidinones. . The structure of this compound consists of a pyrazolidinone ring with a phenylethyl group attached to it, making it a unique and interesting compound for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Oxo-2-phenylethyl)pyrazolidin-3-one typically involves the cyclocondensation of methyl 5-methyl-1-(2-oxo-2-phenylethyl)-1H-pyrazole-3-carboxylate. This reaction is catalyzed by acids and results in the formation of a new 18-membered nitrogen macroheterocycle . Another method involves the reaction of commercially available 5,6-dihydro-2H-pyran-2-one with hydrazine hydrate in ethanol at room temperature, yielding 5-(2-hydroxyethyl)pyrazolidin-3-one .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions: 5-(2-Oxo-2-phenylethyl)pyrazolidin-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydrazine hydrate, acids, and oxidizing agents. The reaction conditions typically involve mild temperatures and solvents such as ethanol .
Major Products Formed: The major products formed from the reactions of this compound include various substituted pyrazolidinones and macroheterocycles. These products have been studied for their potential biological activities and applications in different fields .
Aplicaciones Científicas De Investigación
5-(2-Oxo-2-phenylethyl)pyrazolidin-3-one has been extensively studied for its potential applications in various scientific fields. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds. In biology, it has shown promise as a potential therapeutic agent due to its diverse biological activities . In medicine, derivatives of this compound have been investigated for their anti-inflammatory, analgesic, and antimicrobial properties . Additionally, it has applications in the agrochemical industry as a potential pesticide or herbicide .
Comparación Con Compuestos Similares
5-(2-Oxo-2-phenylethyl)pyrazolidin-3-one can be compared to other similar compounds such as 3,5-pyrazolidinediones and 1,2-dihydropyrazol-3-one . These compounds share a similar pyrazolidinone core structure but differ in their substituents and biological activities.
List of Similar Compounds:- 3,5-Pyrazolidinedione
- 1,2-Dihydropyrazol-3-one
- Methyl 5-methyl-1-(2-oxo-2-phenylethyl)-1H-pyrazole-3-carboxylate
Propiedades
| 62807-99-2 | |
Fórmula molecular |
C11H12N2O2 |
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
5-phenacylpyrazolidin-3-one |
InChI |
InChI=1S/C11H12N2O2/c14-10(8-4-2-1-3-5-8)6-9-7-11(15)13-12-9/h1-5,9,12H,6-7H2,(H,13,15) |
Clave InChI |
BOWABSQZYJXFGK-UHFFFAOYSA-N |
SMILES canónico |
C1C(NNC1=O)CC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




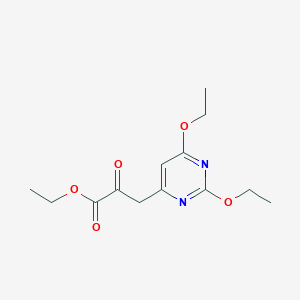
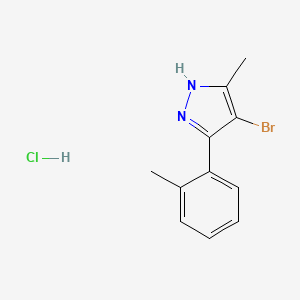
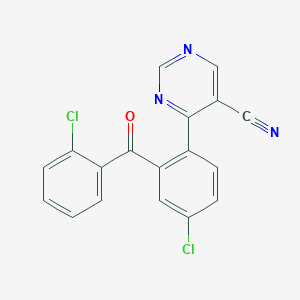

![2,6-Diamino-5-[5-(1,3-benzoxazol-2-yl)-5-oxopentyl]pyrimidin-4(1H)-one](/img/structure/B12923650.png)
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12923653.png)
![4-Pyrimidinamine, 6-chloro-2-(methylthio)-N-[4-(4-morpholinyl)phenyl]-](/img/structure/B12923659.png)
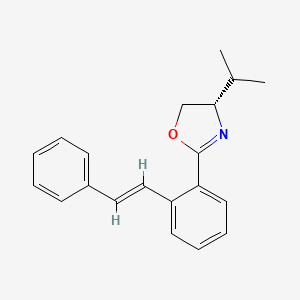
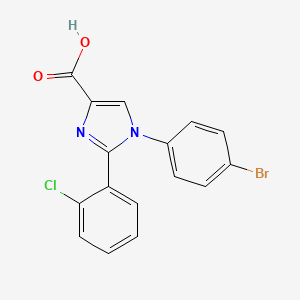
![3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]butanenitrile](/img/structure/B12923694.png)
